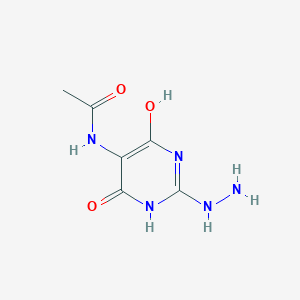
Uridine,5-fluoro-2'-O-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-fluoro-2’-O-methyl- is a fluorinated nucleoside analogue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-fluoro-2’-O-methyl- typically involves the fluorination of uridine derivatives. One common approach is the direct fluorination of uridine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of fluorinated nucleosides like Uridine, 5-fluoro-2’-O-methyl- involves multi-step synthesis processes. These processes are optimized for high yield and purity, often employing advanced techniques such as column chromatography for purification. The scalability of these methods ensures the availability of the compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Uridine, 5-fluoro-2’-O-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce uracil derivatives .
Scientific Research Applications
Uridine, 5-fluoro-2’-O-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a probe to study enzymatic functions and reaction mechanisms.
Biology: The compound is employed in the study of RNA modifications and their biological roles.
Medicine: It has potential as an antiviral and anticancer agent, with research focusing on its efficacy and safety in treating various diseases.
Industry: The compound is used in the synthesis of nucleic acid-based drugs and as a starting material for the production of other fluorinated nucleosides
Mechanism of Action
The mechanism of action of Uridine, 5-fluoro-2’-O-methyl- involves its incorporation into RNA, where it can interfere with normal RNA function. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. This modification can disrupt RNA processing and function, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in RNA synthesis and modification pathways .
Comparison with Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside with similar antiviral and anticancer properties.
2’-O-Methyluridine: A methylated nucleoside used in RNA studies.
5-Fluoro-2’-deoxyuridine: A deoxy derivative with applications in cancer therapy
Uniqueness: Uridine, 5-fluoro-2’-O-methyl- is unique due to its specific combination of fluorination and methylation, which enhances its stability and biological activity. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C10H13FN2O6 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-methoxypyrimidin-4-one |
InChI |
InChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1 |
InChI Key |
PPWWXPAQEKDXSB-JXOAFFINSA-N |
Isomeric SMILES |
COC1=NC(=O)C(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Canonical SMILES |
COC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)



![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)


![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)



